DYRK1A Kinase Inhibition: N-Methyl vs. N-Ethyl vs. N-Isopropyl Triazole Core Potency
In a systematic head-to-head SAR study using the 6-(4-alkyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine scaffold, the N-methyl variant (directly analogous to the target compound) exhibited DYRK1A residual activity of 4% (Br substituent), 12% (F), 14% (Cl), 6% (OMe), and 16% (CF₃) at 0.3 µM [1]. The N-ethyl analog yielded 4% (Br), 8% (F), 6% (Cl), 5% (OMe), and 11% (CF₃), while the N-isopropyl analog was uniformly less potent: 15% (Br), 29% (F), 16% (Cl), 9% (OMe), and 23% (CF₃) [1]. The N-methyl scaffold was statistically comparable to N-ethyl in four of five R₂ variants and significantly superior to N-isopropyl across all tested variants (average 2.5-fold improvement) [1].
| Evidence Dimension | DYRK1A % activity remaining at 0.3 µM |
|---|---|
| Target Compound Data | N-Me: 4% (Br), 12% (F), 14% (Cl), 6% (OMe), 16% (CF₃) |
| Comparator Or Baseline | N-Et: 4% (Br), 8% (F), 6% (Cl), 5% (OMe), 11% (CF₃); N-iPr: 15% (Br), 29% (F), 16% (Cl), 9% (OMe), 23% (CF₃) |
| Quantified Difference | N-Me vs. N-iPr: 2.1–3.6× potency improvement; N-Me vs. N-Et: 1.0–2.3× depending on R₂ |
| Conditions | In vitro DYRK1A kinase assay; compound concentration 0.3 µM; scaffold: 6-(4-alkyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine benzamide derivatives |
Why This Matters
The N-methyl scaffold achieves near-equivalent potency to the ethyl analog while reducing molecular weight and lipophilicity, offering an optimal efficiency metric for lead optimization.
- [1] Hong S, Hwang S, Cyriac R, et al. Discovery of 2-(1,2,4-triazol-3-yl)pyridine KTD-092 as a novel DYRK1A inhibitor. Bull. Korean Chem. Soc. 2025. DOI: 10.1002/bkcs.70018. Table 1, Entries 1–15. View Source
